molecular formula C9H16O B12079838 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 258264-50-5

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B12079838
CAS No.: 258264-50-5
M. Wt: 140.22 g/mol
InChI Key: NFVLRTVRHRAPFB-UHFFFAOYSA-N
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Description

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic alcohol with the molecular formula C9H16O. It is a derivative of norbornane, featuring a hydroxyl group at the second carbon and two methyl groups at the fifth carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method includes the reaction of isoprene with maleic anhydride, followed by hydrogenation and subsequent reduction to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. Catalysts and specific reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The unique bicyclic structure also contributes to its reactivity and specificity in various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the two methyl groups at the fifth carbon, which significantly influences its chemical reactivity and physical properties. This structural difference sets it apart from other similar compounds and contributes to its specific applications and behavior in various reactions .

Biological Activity

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol, also known as a bicyclic alcohol, has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including toxicity assessments, mutagenicity studies, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₆O
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 52557-97-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicological Studies :
    • A study conducted on the repeated dose toxicity of related compounds indicated no significant adverse effects at doses up to 1000 mg/kg/day in Sprague Dawley rats. This study noted increased liver weights at the highest dose but attributed these changes to species-specific responses rather than direct human health hazards .
    • The compound was evaluated for mutagenic activity using the Ames test, which showed no increases in revertant colonies across various strains of Salmonella typhimurium, suggesting a lack of mutagenicity under the tested conditions .
  • Genotoxicity Assessment :
    • In vitro micronucleus tests conducted on human peripheral blood lymphocytes indicated that this compound did not induce micronuclei, reinforcing its potential safety profile regarding genotoxicity .
  • Enzymatic Activity :
    • Research has highlighted the compound's interactions with specific enzymes involved in biotransformations. For instance, studies demonstrated that certain biocatalysts could convert bicyclic ketones into corresponding alcohols with high stereoselectivity, indicating potential applications in synthetic organic chemistry .

Case Study 1: Toxicological Evaluation

A comprehensive toxicological evaluation was performed on related compounds within the bicyclic family, focusing on repeated dose toxicity and genotoxicity. The findings suggested that while there were observable effects at high doses (e.g., liver weight changes), these were not indicative of a significant risk to human health:

Dose (mg/kg/day)Observations
0No adverse effects
50No significant findings
150No significant findings
1000Increased liver weight; no other significant adverse effects

Case Study 2: Enzymatic Biotransformations

In a study examining the biotransformation capabilities of various fungi, it was found that specific strains could effectively convert bicyclic ketones into alcohols with high yields and enantiomeric purity:

Fungal StrainProduct Yield (%)Enantiomeric Excess (%)
Curvularia lunataHigh>95
Mortierella ramannianaModerate>90

These results indicate the potential for using this compound as a substrate in biocatalytic processes for producing chiral alcohols.

Properties

CAS No.

258264-50-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

5,5-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C9H16O/c1-9(2)5-6-3-7(9)4-8(6)10/h6-8,10H,3-5H2,1-2H3

InChI Key

NFVLRTVRHRAPFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1CC2O)C

Origin of Product

United States

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